
Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate" is not directly mentioned in the provided papers. However, the papers do discuss related piperazine derivatives with tert-butyl groups, which can provide insight into the chemical nature and potential reactivity of the compound . Piperazine derivatives are known for their biological activity and are often used as intermediates in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported using different approaches. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved with a 52% yield through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This method demonstrates a cost-effective strategy for synthesizing piperazine derivatives, which could potentially be applied to the synthesis of "Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which typically adopts a chair conformation. In the case of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring maintains this chair conformation, and the molecule exhibits dihedral angles that suggest a certain degree of molecular flexibility . This information is relevant as it can influence the interaction of the compound with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate". However, the synthesis and reactivity of similar piperazine derivatives suggest that these compounds can participate in various chemical reactions, particularly those involving the functionalization of the piperazine ring or the modification of substituents attached to it . The presence of a tert-butyl group can also influence the reactivity by adding steric bulk.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate" are not directly reported, the properties of similar compounds can be inferred. Piperazine derivatives often exhibit solid-state properties that allow for the formation of hydrogen bonds, as seen in the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, where C—H⋯O hydrogen bonds link the molecules into chains . These properties are crucial for understanding the compound's solubility, stability, and potential interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties derived from ethyl piperazine-1-carboxylate. These compounds exhibited antimicrobial, antilipase, and antiurease activities, demonstrating their potential in medicinal chemistry research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Reactivity and Chemical Transformations
Mironovich et al. described the synthesis and reactivity of ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, highlighting the chemical transformations it undergoes, such as acylation and decarboxylation. This research contributes to the development of new chemical entities with potential pharmaceutical applications (Mironovich, Kostina, & Bozhok, 2012).
Structural Analysis and Antibacterial Activity
Kulkarni et al. synthesized two derivatives of N-Boc piperazine and characterized them through various spectroscopic methods. Their structures were confirmed by X-ray diffraction analysis, and their antibacterial and antifungal activities were evaluated, showing moderate activity against certain microorganisms (Kulkarni et al., 2016).
Novel Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
Ivanov et al. reported the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating a methodological approach to introducing halogen atoms into the pyrazolo[5,1-c][1,2,4]triazine framework, which could be beneficial in the search for compounds with enhanced biological activities (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Synthesis and Molecular Structure
Mamat et al. detailed the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, providing insights into the molecular geometry and intermolecular interactions of this compound. Such studies are essential for understanding the physical properties and reactivity of chemical compounds (Mamat, Flemming, & Köckerling, 2012).
Eigenschaften
IUPAC Name |
ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-5-17-11(16)15-8-6-14(7-9-15)10(18)13-12(2,3)4/h5-9H2,1-4H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBANROVUGMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

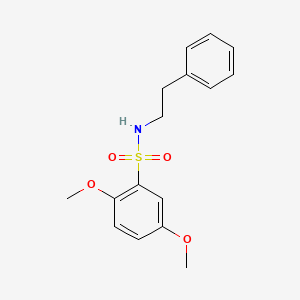
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)

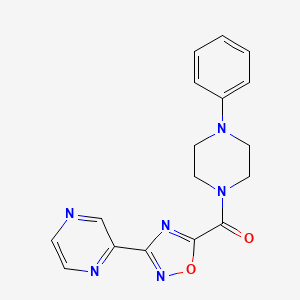
![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)
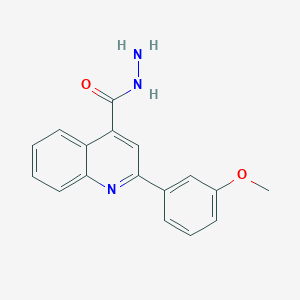
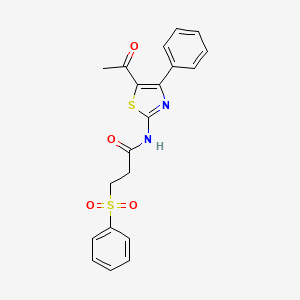

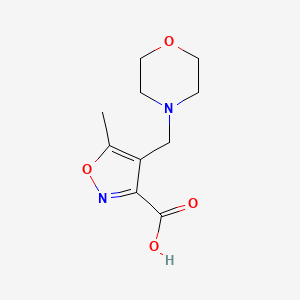
![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)
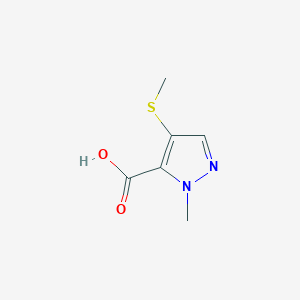

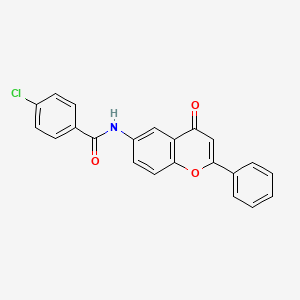
![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)